2-Azaspiro[4.5]decan-8-amine
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Overview
Description
2-Azaspiro[45]decan-8-amine is a spirocyclic amine compound characterized by a unique bicyclic structure where two rings are connected through a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.5]decan-8-amine typically involves the cyclization of appropriate precursors. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through continuous flow processes and biocatalytic methods .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and other spirocyclic derivatives.
Scientific Research Applications
2-Azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in metabolic pathways and cellular signaling .
Comparison with Similar Compounds
- 2-Oxa-8-azaspiro[4.5]decan-4-amine
- 2-Azaspiro[4.5]decan-3-one
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]
Uniqueness: 2-Azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a versatile scaffold for the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H18N2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,11H,1-7,10H2 |
InChI Key |
VLHBMURXKVONLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCNC2 |
Origin of Product |
United States |
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